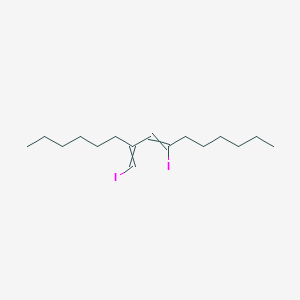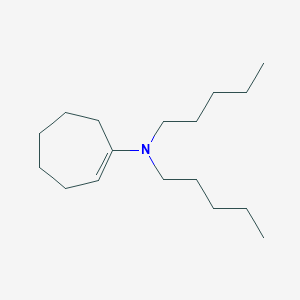
1-Cyclohepten-1-amine, N,N-dipentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohepten-1-amine, N,N-dipentyl- is an organic compound with the molecular formula C₁₇H₃₃N It is a derivative of cycloheptene, featuring an amine group substituted with two pentyl groups
Vorbereitungsmethoden
The synthesis of 1-Cyclohepten-1-amine, N,N-dipentyl- typically involves the following steps:
Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.
Amination: The cycloheptene is then subjected to an amination reaction where an amine group is introduced at the 1-position.
N,N-Dipentyl Substitution: Finally, the amine group is substituted with two pentyl groups through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Cyclohepten-1-amine, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohepten-1-amine, N,N-dipentyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohepten-1-amine, N,N-dipentyl- involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohepten-1-amine, N,N-dipentyl- can be compared with similar compounds such as:
1-Cyclohepten-1-amine, N,N-dibutyl-: Similar structure but with butyl groups instead of pentyl groups.
1-Cyclohepten-1-amine, N,N-dihexyl-: Similar structure but with hexyl groups instead of pentyl groups.
Eigenschaften
CAS-Nummer |
823178-46-7 |
|---|---|
Molekularformel |
C17H33N |
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
N,N-dipentylcyclohepten-1-amine |
InChI |
InChI=1S/C17H33N/c1-3-5-11-15-18(16-12-6-4-2)17-13-9-7-8-10-14-17/h13H,3-12,14-16H2,1-2H3 |
InChI-Schlüssel |
XYSYENVUHGOXBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C1=CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)

![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
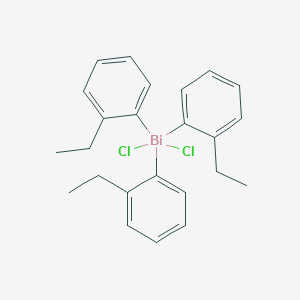
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
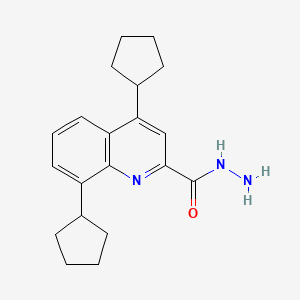
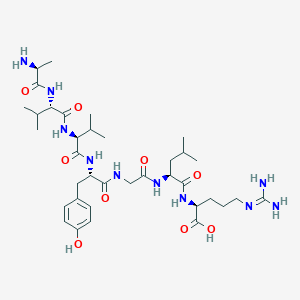
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
